molecular formula C16H35AsO3 B14666062 Hexadecylarsonic acid CAS No. 36333-50-3

Hexadecylarsonic acid

Cat. No.: B14666062
CAS No.: 36333-50-3
M. Wt: 350.37 g/mol
InChI Key: OECGCKDEYGIEOL-UHFFFAOYSA-N
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Description

Hexadecylarsonic acid (C₁₆H₃₅AsO₃) is an organoarsenic compound featuring a 16-carbon alkyl chain bonded to an arsonic acid group (-AsO₃H₂). It is primarily utilized in materials science for forming self-assembled monolayers (SAMs) on oxide substrates such as silicon oxide, borosilicate glass, and titanium oxide. These SAMs enhance surface protection against wear and corrosion, making the compound valuable in nanotechnology and industrial coatings. This compound is synthesized via a straightforward soaking technique, enabling scalable production .

Key properties include:

  • Molecular weight: 342.3 g/mol
  • Functional group: Arsonic acid (-AsO₃H₂)
  • Applications: Surface modification, lubrication, and corrosion resistance.

Properties

CAS No.

36333-50-3

Molecular Formula

C16H35AsO3

Molecular Weight

350.37 g/mol

IUPAC Name

hexadecylarsonic acid

InChI

InChI=1S/C16H35AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18,19)20/h2-16H2,1H3,(H2,18,19,20)

InChI Key

OECGCKDEYGIEOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylarsonic acid can be synthesized through the reaction of hexadecyl alcohol with arsenic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

C16H33OH+H3AsO4C16H35AsO3+H2O\text{C16H33OH} + \text{H3AsO4} \rightarrow \text{C16H35AsO3} + \text{H2O} C16H33OH+H3AsO4→C16H35AsO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Hexadecylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.

    Substitution: The alkyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed:

    Oxidation Products: Arsenate derivatives.

    Reduction Products: Arsine derivatives.

    Substitution Products: Alkyl-substituted arsonic acids.

Scientific Research Applications

Hexadecylarsonic acid has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexadecylarsonic acid involves its interaction with cellular components and molecular targets. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the long alkyl chain can facilitate the compound’s incorporation into lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Hexadecylarsonic Acid vs. Hexadecylphosphonic Acid

Structural Similarity : Both compounds share a 16-carbon chain but differ in their headgroups (arsonic acid vs. phosphonic acid (-PO₃H₂)).
Performance :

  • This compound SAMs on titanium oxide and borosilicate glass exhibit ~30% lower wear and higher hydrophobicity (contact angle: 110° vs. 95°) compared to hexadecylphosphonic acid SAMs .
  • The arsenic-oxygen bond provides stronger substrate adhesion than phosphorus-oxygen bonds, enhancing durability in harsh environments.
Property This compound Hexadecylphosphonic Acid
Headgroup -AsO₃H₂ -PO₃H₂
Contact Angle (θ) 110° 95°
Wear Resistance (TiO₂) High Moderate
Synthesis Method Soaking Soaking

This compound vs. Hexadecanoic Acid (Palmitic Acid)

Structural Similarity : Both have 16-carbon chains but differ in functional groups (arsonic acid vs. carboxylic acid (-COOH)).
Applications :

  • Palmitic acid (C₁₆H₃₂O₂) is a saturated fatty acid used in surfactants, cosmetics, and food additives.
  • This compound’s arsenic group enables surface reactivity unsuitable for biological applications, unlike palmitic acid’s biocompatibility .
Property This compound Hexadecanoic Acid
Functional Group -AsO₃H₂ -COOH
Melting Point ~120°C 63°C
Primary Use Surface coatings Soaps, cosmetics
Toxicity Moderate Low

This compound vs. Hexadecanedioic Acid

Structural Similarity : Both have 16-carbon chains but differ in functional groups (arsonic acid vs. dicarboxylic acid (-COOH)₂).
Applications :

  • Hexadecanedioic acid (C₁₆H₃₀O₄) is used in chromatography for plasma sample preparation due to its carboxylate groups, which bind selectively to proteins .
  • This compound lacks carboxylate reactivity, limiting its use in biochemistry.
Property This compound Hexadecanedioic Acid
Functional Group -AsO₃H₂ -COOH (two groups)
Molecular Weight 342.3 g/mol 286.4 g/mol
Key Application Surface protection Protein chromatography

This compound vs. cis-Hexadecenoic Acid

Structural Similarity: Both have 16-carbon chains, but cis-hexadecenoic acid (C₁₆H₃₀O₂) is unsaturated (one double bond) and has a carboxylic acid group. Impact of Structure:

  • The double bond in cis-hexadecenoic acid lowers its melting point (-4°C vs. 63°C for palmitic acid) and increases membrane fluidity in biological systems .
  • This compound’s saturated chain and arsenic group make it more stable under oxidative conditions.

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